L-Valyl-L-seryl-L-cysteinyl-L-methionine is a peptide composed of four amino acids: valine, serine, cysteine, and methionine. This compound is significant in various biochemical processes and has potential applications in scientific research and medicine. It is classified under organic compounds, specifically as an amino acid derivative.
This peptide can be synthesized through chemical methods, particularly solid-phase peptide synthesis, which allows for the precise assembly of amino acids into a functional peptide chain.
L-Valyl-L-seryl-L-cysteinyl-L-methionine belongs to the class of organic compounds known as peptides and derivatives. It is categorized further as an amino acid derivative due to its composition of proteinogenic amino acids.
The primary method for synthesizing L-Valyl-L-seryl-L-cysteinyl-L-methionine is solid-phase peptide synthesis (SPPS). This technique involves several steps:
In industrial settings, automated peptide synthesizers are employed to enhance the efficiency of SPPS, allowing for higher yields and purity levels in the final product.
L-Valyl-L-seryl-L-cysteinyl-L-methionine has a complex molecular structure characterized by the following components:
The molecular structure can be represented using various notations:
CC(C(=O)N)C(C(=O)N)C(=O)NCCS
L-Valyl-L-seryl-L-cysteinyl-L-methionine can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for L-Valyl-L-seryl-L-cysteinyl-L-methionine primarily involves interactions with biological targets:
L-Valyl-L-seryl-L-cysteinyl-L-methionine has several applications across diverse scientific fields:
This compound exemplifies the intricate relationship between structure and function in peptides, highlighting its significance in both research and practical applications within biochemistry and related fields.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3